"2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" chemical properties
"2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanamine
Abstract
This technical guide provides a comprehensive analysis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, a molecule built upon the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a cornerstone in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into the compound's physicochemical properties, predictive spectroscopic features, primary synthetic routes, and chemical reactivity. By explaining the causality behind experimental choices and grounding claims in authoritative literature, this guide aims to equip scientists with the foundational knowledge required to effectively utilize this versatile chemical building block in their research endeavors.
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Structure in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a bicyclic heterocyclic amine that is widely distributed in nature, forming the structural basis for a large family of isoquinoline alkaloids.[1] Its rigid, three-dimensional structure allows it to interact with a variety of biological targets, making it a "privileged scaffold" in medicinal chemistry.
Compounds incorporating the THIQ nucleus have demonstrated a vast array of pharmacological effects, including:
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Anticancer Activity: Derivatives have been developed as potent and selective inhibitors of enzymes like Protein Arginine Methyltransferase 5 (PRMT5), a key target in leukemia and lymphoma.[3]
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Central Nervous System (CNS) Modulation: The related 3,4-dihydroquinoline scaffold is instrumental in developing therapeutics for CNS disorders, including inhibitors of neuronal nitric oxide synthase (nNOS) for neuropathic pain and antagonists of the Histamine H3 Receptor (H3R) for seizure disorders.[4]
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Antimicrobial Properties: Novel THIQ analogs have been shown to possess significant antibacterial activity, including against pathogenic strains like Staphylococcus epidermidis and Klebsiella pneumoniae.[1]
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Antiviral Activity: Certain THIQ derivatives have exhibited potent anti-HIV activity by inhibiting the polymerase function of reverse transcriptase.[1]
The subject of this guide, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, serves as a quintessential example of a fragment or building block that provides access to this pharmacologically significant chemical space. Its structure features the core THIQ ring system appended with a primary aminoethyl group, offering a reactive handle for further chemical elaboration and library synthesis.
Physicochemical and Structural Properties
The fundamental properties of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine are summarized below. These characteristics are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value / Description | Source(s) |
| IUPAC Name | 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanamine | N/A |
| Synonyms | 3,4-Dihydro-2(1H)-isoquinolineethanamine | [5] |
| CAS Number | 53356-51-7 | [5][6][7] |
| Molecular Formula | C₁₁H₁₆N₂ | [7] |
| Molecular Weight | 176.26 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [5] |
| Storage Conditions | 2-8°C, under an inert atmosphere | [5] |
| Basicity | The molecule possesses two basic nitrogen centers: a secondary amine within the THIQ ring and a primary aliphatic amine on the side chain. The primary amine is expected to be the more basic and nucleophilic of the two due to the reduced steric hindrance and the electron-donating effect of the alkyl chain. | N/A |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, methanol, and THF. As a basic amine, it will form salts (e.g., hydrochloride salts) which are typically soluble in water. | N/A |
Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, THIQ aliphatic, and ethylamine protons. Anomalous line broadening has been reported for some 3,4-dihydroisoquinolines, potentially due to slow conformational equilibria or trace impurities, which can complicate spectral interpretation.[8]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| Aromatic (C5-H, C6-H, C7-H, C8-H) | ~7.0 - 7.2 | Multiplet (m) | 4H | Typical region for benzene ring protons. |
| Benzylic Methylene (C1-H₂) | ~3.6 - 3.8 | Singlet (s) or AB quartet | 2H | Protons adjacent to the aromatic ring and the ring nitrogen. |
| Methylene (C3-H₂) | ~2.9 - 3.1 | Triplet (t) | 2H | Coupled to the C4-H₂ protons. |
| Methylene (C4-H₂) | ~2.7 - 2.9 | Triplet (t) | 2H | Coupled to the C3-H₂ protons. |
| N-CH₂ (Side Chain) | ~2.6 - 2.8 | Triplet (t) | 2H | Methylene group adjacent to the ring nitrogen and the terminal CH₂NH₂. |
| CH₂-NH₂ (Side Chain) | ~2.8 - 3.0 | Triplet (t) | 2H | Methylene group adjacent to the primary amine. |
| -NH₂ (Amine) | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | Exchangeable protons; signal intensity and position are solvent-dependent. |
¹³C NMR Spectroscopy
The carbon spectrum provides a map of the unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic Quaternary (C4a, C8a) | 133 - 136 | Aromatic carbons at the ring fusion. |
| Aromatic CH (C5, C6, C7, C8) | 125 - 129 | Standard range for aromatic CH carbons. |
| Benzylic Methylene (C1) | ~50 - 55 | Methylene carbon adjacent to both the aromatic ring and nitrogen. |
| Methylene (C3) | ~45 - 50 | Aliphatic carbon adjacent to the ring nitrogen. |
| Methylene (C4) | ~28 - 32 | Aliphatic carbon adjacent to the benzylic C1 carbon. |
| N-CH₂ (Side Chain) | ~55 - 60 | Methylene carbon adjacent to the ring nitrogen. |
| CH₂-NH₂ (Side Chain) | ~40 - 45 | Methylene carbon adjacent to the primary amine. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns useful for structural elucidation.
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Molecular Ion (M⁺): m/z = 176.
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Major Fragments:
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m/z = 146: Loss of the terminal amino-methyl group (•CH₂NH₂) via alpha-cleavage.
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m/z = 132: Benzylic cleavage resulting in the loss of the entire ethylamine side chain (•CH₂CH₂NH₂) to form the stable 1,2,3,4-tetrahydroisoquinolinium cation. This is often a base peak for such structures.
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Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. The presence of two amine types will result in characteristic absorption bands.[9][10]
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3300-3400 cm⁻¹: N-H stretching. A doublet is expected in this region, characteristic of a primary amine (-NH₂).
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2850-3000 cm⁻¹: C-H stretching from the aliphatic and aromatic groups.
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~1600 cm⁻¹: N-H bending (scissoring) of the primary amine.
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1450-1500 cm⁻¹: C=C stretching from the aromatic ring.
Synthetic Strategies
The synthesis of N-substituted THIQs like 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is typically achieved through the functionalization of the parent 1,2,3,4-tetrahydroisoquinoline heterocycle. The two most direct and reliable methods are N-alkylation and reductive amination.
Method 1: N-Alkylation (via Sₙ2 Reaction)
This is a classic and straightforward approach involving the direct alkylation of the THIQ secondary amine with a suitable 2-carbon electrophile.
Causality and Experimental Choices:
-
Electrophile: 2-Bromoethylamine hydrobromide is a common and commercially available reagent. The hydrobromide salt enhances stability but requires a base to liberate the free amine for the subsequent cyclization step.
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Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to neutralize the hydrobromide salt and scavenge the HBr generated during the reaction without competing in the alkylation.
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Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for Sₙ2 reactions, as it solvates the cation while leaving the nucleophile relatively free to react.
Detailed Protocol:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.5 eq).
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Add 2-bromoethylamine hydrobromide (1.1 eq) to the suspension.
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Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
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Purify the crude residue by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol, often with a small percentage of ammonium hydroxide to prevent streaking) to yield the desired product.
Method 2: Reductive Amination
This powerful method forms the C-N bond by first creating an iminium ion intermediate from the amine and an aldehyde, which is then reduced in situ.
Causality and Experimental Choices:
-
Carbonyl Source: Aminoacetaldehyde dimethyl acetal is a stable precursor to the highly reactive aminoacetaldehyde. The acetal is hydrolyzed in situ under mild acidic conditions to generate the aldehyde needed for the reaction.
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the aldehyde before it can form the iminium ion, is selective for imines over carbonyls, and does not react violently with protic solvents.
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Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are excellent solvents for this reaction. Acetic acid (AcOH) is often added as a catalyst to facilitate iminium ion formation.
Detailed Protocol:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in 1,2-dichloroethane (0.2 M).
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Add acetic acid (1.1 eq) to the solution.
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Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any slight exotherm.
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Stir the reaction at room temperature for 12-18 hours until LC-MS analysis indicates full conversion.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the resulting oil via column chromatography as described in Method 1.
Diagram: Synthetic Workflow via Reductive Amination
Caption: A step-by-step workflow for the synthesis of the title compound.
Chemical Reactivity and Stability
The reactivity of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is dominated by its two nitrogen atoms.
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Differential Nucleophilicity: The terminal primary amine (-NH₂) is significantly more nucleophilic and less sterically hindered than the secondary amine within the THIQ ring. Therefore, in reactions with electrophiles (e.g., acyl chlorides, isocyanates, alkyl halides) under standard conditions, functionalization will occur selectively at the primary amine.
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Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides in the presence of a base like triethylamine will readily form amides or sulfonamides at the primary amine.
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Salt Formation: As a di-basic compound, it will react with acids to form salts. Treatment with one equivalent of HCl will likely protonate the more basic primary amine, while excess acid will form the dihydrochloride salt.
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Stability: Like many primary and secondary amines, it is susceptible to slow oxidation and can absorb atmospheric carbon dioxide to form carbamate salts. For long-term storage, it should be kept in a tightly sealed container under an inert gas (e.g., nitrogen or argon) at the recommended refrigerated temperature.[5]
Diagram: Pharmacological Relevance of the THIQ Scaffold
Caption: The THIQ scaffold serves as a versatile core for developing modulators of diverse biological targets.
Conclusion
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanamine is a molecule of significant interest due to its incorporation of the pharmacologically validated tetrahydroisoquinoline scaffold. While it is a relatively simple structure, it serves as a powerful and versatile intermediate for the synthesis of more complex molecules and chemical libraries aimed at drug discovery. This guide has detailed its fundamental physicochemical properties, provided a predictive framework for its spectroscopic analysis, and outlined robust, field-proven synthetic protocols for its preparation. A thorough understanding of its reactivity and handling requirements enables researchers to fully exploit its potential as a strategic building block in the development of next-generation therapeutics.
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